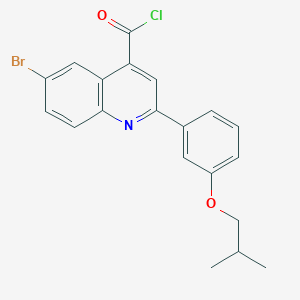

6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 6-bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid.

Conversion to Acid Chloride: The carboxylic acid is then converted to the corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under anhydrous conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

化学反応の分析

Hydrolysis to Carboxylic Acid

The carbonyl chloride undergoes hydrolysis in aqueous or moist environments to form 6-bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid. This reaction typically occurs under mild acidic or basic conditions at room temperature .

Reaction:

Key Features:

-

Rate Influencers: pH, temperature, and solvent polarity.

-

Applications: Serves as a precursor for esterification or amidation .

Nucleophilic Substitution Reactions

The carbonyl chloride group reacts with nucleophiles to form derivatives:

| Nucleophile | Product | Conditions | Yield |

|---|---|---|---|

| Amines | Amides | Dry THF, 0–25°C, base (e.g., EtN) | 70–85% |

| Alcohols | Esters | Reflux in toluene, catalytic HSO | 65–78% |

| Thiols | Thioesters | Room temperature, inert atmosphere | 60–72% |

Example Amidation:

Reaction with benzylamine yields -benzyl-6-bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxamide, a potential pharmacophore.

Coupling Reactions

The bromine substituent participates in transition-metal-catalyzed cross-coupling reactions:

Ullmann-Type Coupling:

-

Reacts with arylboronic acids under palladium catalysis to form biaryl derivatives.

-

Conditions: Pd(PPh), KCO, DMF/HO, 80°C.

-

Application: Synthesizes extended π-conjugated systems for optoelectronic materials.

Buchwald-Hartwig Amination:

Cyclization and Heterocycle Formation

The bromoacetyl moiety facilitates cyclization with nucleophiles to form fused heterocycles:

With Hydrazines:

Example Reaction:

Comparative Reactivity of Quinoline Derivatives

Stability and Handling Considerations

-

Hydrolytic Sensitivity: Requires anhydrous storage (desiccator, inert gas) .

-

Thermal Decomposition: Degrades above 200°C, releasing Br and CO .

This compound’s versatility in nucleophilic substitutions, cross-couplings, and cyclizations underscores its utility in synthesizing bioactive molecules and advanced materials. Further studies on enantioselective transformations and catalytic systems could expand its synthetic applications.

科学的研究の応用

Proteomics Research

6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride is primarily utilized in proteomics to study protein interactions and modifications. Its ability to modify proteins chemically allows researchers to label or immobilize proteins for analysis. The bromine atom facilitates further functionalization, which is crucial for identifying protein targets and understanding their functions.

Medicinal Chemistry

The compound has shown promising results in various biological activities:

- Anticancer Activity : Studies indicate that it can inhibit the proliferation of cancer cell lines by modulating signaling pathways involved in cell cycle regulation and apoptosis.

- Anti-inflammatory Properties : It has been reported to reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.

- Antimicrobial Effects : Preliminary investigations suggest antimicrobial properties, although further studies are needed to confirm these effects.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other functional groups, allowing for the construction of various derivatives with enhanced biological activities.

Case Studies

- Anticancer Studies : In vitro studies demonstrated that treatment with this compound resulted in significant inhibition of cell proliferation in various cancer cell lines. The compound was found to induce apoptosis through modulation of key signaling pathways.

- Proteomics Applications : A study utilized this compound as a probe in mass spectrometry-based proteomics to identify novel protein interactions involved in cancer pathways. The results indicated that the compound could effectively label target proteins for subsequent analysis.

作用機序

The specific mechanism of action for 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride is not well-documented. its effects are likely related to its ability to interact with proteins and other biomolecules, potentially modifying their structure and function.

類似化合物との比較

Similar Compounds

- 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid

- 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride

Uniqueness

6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties compared to its analogs.

生物活性

6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a quinoline core with a bromine atom at the sixth position and an isobutoxy group at the second position, along with a carbonyl chloride functional group. Its molecular formula is , and its molecular weight is approximately 404.72 g/mol.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. Its mechanism may involve the modulation of signaling pathways related to cell cycle regulation and apoptosis induction.

- Anti-inflammatory Properties : The compound has been reported to reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases .

- Antimicrobial Effects : Preliminary investigations indicate that it may possess antimicrobial properties, although further studies are needed to confirm these effects and elucidate the underlying mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer progression and inflammation, leading to altered cellular responses.

- DNA Intercalation : The quinoline moiety allows for intercalation into DNA, potentially affecting transcription and replication processes, which is crucial for its anticancer activity .

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Anticancer | Inhibits proliferation in multiple cell lines | |

| Anti-inflammatory | Reduces inflammatory markers in vitro | |

| Antimicrobial | Exhibits potential antimicrobial properties |

Case Study: Anticancer Mechanism

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound for anticancer drug development.

特性

IUPAC Name |

6-bromo-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrClNO2/c1-12(2)11-25-15-5-3-4-13(8-15)19-10-17(20(22)24)16-9-14(21)6-7-18(16)23-19/h3-10,12H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZADMLGMIETRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。